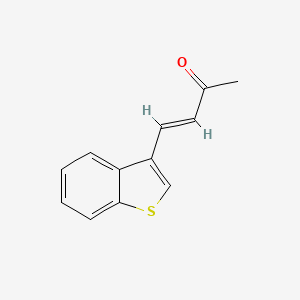
3-Acetylphenyl 4-bromobenzene-1-sulfonate
Vue d'ensemble
Description
“3-Acetylphenyl 4-bromobenzene-1-sulfonate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the searched resources .Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the use of organoboron reagents and a palladium catalyst .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the formation of carbon-carbon bonds, thereby affecting various biochemical pathways .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 3-Acetylphenyl 4-bromobenzene-1-sulfonate can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Acetylphenyl 4-bromobenzene-1-sulfonate in lab experiments is its versatility as a reagent in the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity and irritant properties, which require careful handling and disposal.
Orientations Futures
There are several future directions for the research of 3-Acetylphenyl 4-bromobenzene-1-sulfonate. One potential direction is the development of new synthetic methods using this compound as a reagent. Another direction is the investigation of the mechanism of action and the development of new applications for this compound in organic synthesis. Additionally, further research is needed to understand the potential toxicity and environmental impact of this compound.
Applications De Recherche Scientifique
3-Acetylphenyl 4-bromobenzene-1-sulfonate has various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds such as aryl ketones, sulfones, and sulfoxides. It is also used in the preparation of chiral sulfoxides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Acetylphenyl 4-bromobenzene-1-sulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. It interacts with enzymes such as cytochrome P-450, which is involved in its metabolic activation . The nature of these interactions often involves the formation of reactive intermediates, which can further react with other biomolecules, leading to various biochemical outcomes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cytotoxicity in hepatocytes by forming reactive metabolites that deplete glutathione levels . This depletion can lead to increased oxidative stress and cell damage, highlighting the compound’s impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of reactive intermediates via metabolic activation by cytochrome P-450 . These intermediates can bind to cellular proteins, leading to enzyme inhibition or activation. Additionally, the compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term impact on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of various by-products . These by-products can have different effects on cells, and their accumulation over time can influence the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For example, high doses of the compound have been associated with liver damage in animal studies . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P-450 enzymes . The compound undergoes metabolic activation to form reactive intermediates, which can further react with other cellular components. These metabolic pathways play a critical role in determining the compound’s overall biochemical effects and its potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can affect its overall activity and function, with certain tissues showing higher accumulation levels.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
(3-acetylphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-10(16)11-3-2-4-13(9-11)19-20(17,18)14-7-5-12(15)6-8-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKIFXMONGEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-ethylphenoxy)-N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198317.png)
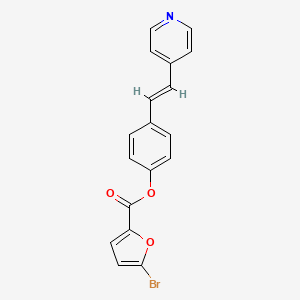
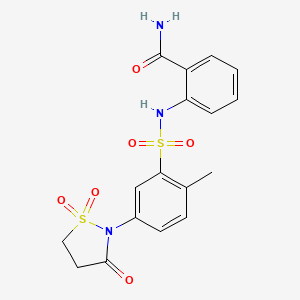
![Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3198342.png)

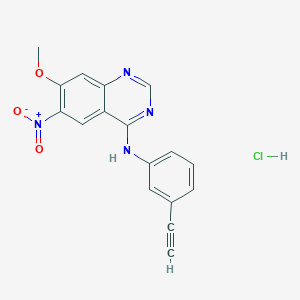
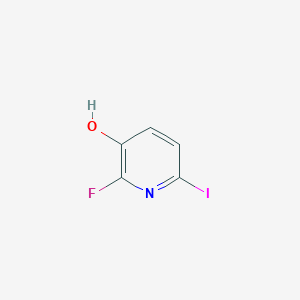

![2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate](/img/structure/B3198368.png)



